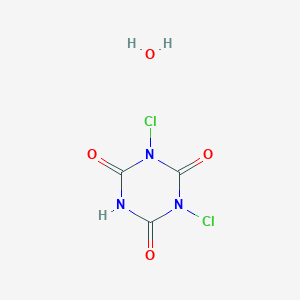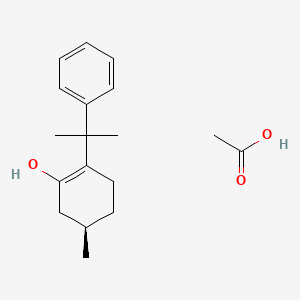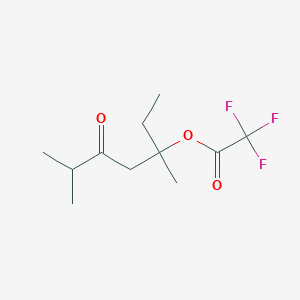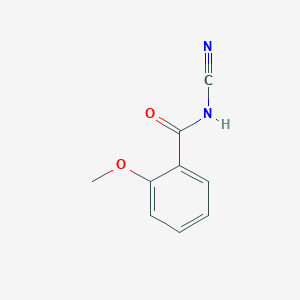
Trione monohydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trione monohydrate, also known as ninhydrin, is an organic compound with the chemical formula C₉H₆O₄·H₂O. It is a stable, hydrated product of indane-1,2,3-trione, where two hydroxyl groups at the C-2 position are flanked by two carbonyl groups. Ninhydrin is widely used in various fields, including organic chemistry, biochemistry, analytical chemistry, and forensic sciences .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ninhydrin can be synthesized through the oxidation of indane-1,2,3-trione. The reaction involves the use of oxidizing agents such as potassium permanganate or chromic acid under controlled conditions. The reaction typically takes place in an aqueous medium, and the product is isolated by crystallization .
Industrial Production Methods: In industrial settings, ninhydrin is produced by the oxidation of indane-1,2,3-trione using large-scale oxidizing agents. The process involves continuous monitoring of reaction conditions to ensure high yield and purity. The final product is purified through recrystallization and dried to obtain ninhydrin monohydrate .
Analyse Des Réactions Chimiques
Types of Reactions: Ninhydrin undergoes various types of chemical reactions, including:
Oxidation: Ninhydrin can be oxidized to form indane-1,2,3-trione.
Reduction: Reduction of ninhydrin leads to the formation of hydrindantin.
Substitution: Ninhydrin reacts with primary amines and amino acids to form Ruhemann’s purple, a deep blue or purple derivative
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromic acid in an aqueous medium.
Reduction: Sodium borohydride or lithium aluminum hydride in an organic solvent.
Substitution: Primary amines or amino acids in an aqueous or ethanolic medium.
Major Products Formed:
Oxidation: Indane-1,2,3-trione.
Reduction: Hydrindantin.
Substitution: Ruhemann’s purple
Applications De Recherche Scientifique
Ninhydrin has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the qualitative and quantitative analysis of amino acids and peptides.
Biology: Utilized in the detection and analysis of proteins and amino acids in biological samples.
Mécanisme D'action
Ninhydrin exerts its effects through its strong electrophilic nature. It reacts with nucleophiles such as ammonia, amines, and amino acids. The central carbonyl group of ninhydrin is highly reactive towards nucleophiles, leading to the formation of condensation products like Ruhemann’s purple. This reaction is the basis for its use in amino acid analysis and fingerprint detection .
Comparaison Avec Des Composés Similaires
Ninhydrin is unique due to its stable hydrated form and its ability to form highly colored derivatives upon reaction with amines. Similar compounds include:
Indane-1,2,3-trione: The dehydrated form of ninhydrin, which is more reactive due to the absence of hydroxyl groups.
Hydrindantin: The reduced form of ninhydrin, used in specific analytical applications.
Ninhydrin stands out for its stability and versatility in various chemical and analytical applications, making it a valuable tool in scientific research and industry .
Propriétés
Numéro CAS |
64269-52-9 |
|---|---|
Formule moléculaire |
C3H3Cl2N3O4 |
Poids moléculaire |
215.98 g/mol |
Nom IUPAC |
1,3-dichloro-1,3,5-triazinane-2,4,6-trione;hydrate |
InChI |
InChI=1S/C3HCl2N3O3.H2O/c4-7-1(9)6-2(10)8(5)3(7)11;/h(H,6,9,10);1H2 |
Clé InChI |
SWOFOJZAHOFLLI-UHFFFAOYSA-N |
SMILES canonique |
C1(=O)NC(=O)N(C(=O)N1Cl)Cl.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Spiro[cyclohexane-1,3'-[3H]imidazo[2,1-a]isoindole]-2',5'-dione](/img/structure/B14500161.png)
![3-hydroxy-2-[4-(2-methylpropyl)phenyl]propanoic Acid](/img/structure/B14500191.png)
![4-[2-(Morpholin-4-yl)ethyl]-4,5-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B14500192.png)



![2-[(1,1,3,3,3-Pentafluoroprop-1-en-2-yl)oxy]pentane](/img/structure/B14500223.png)






